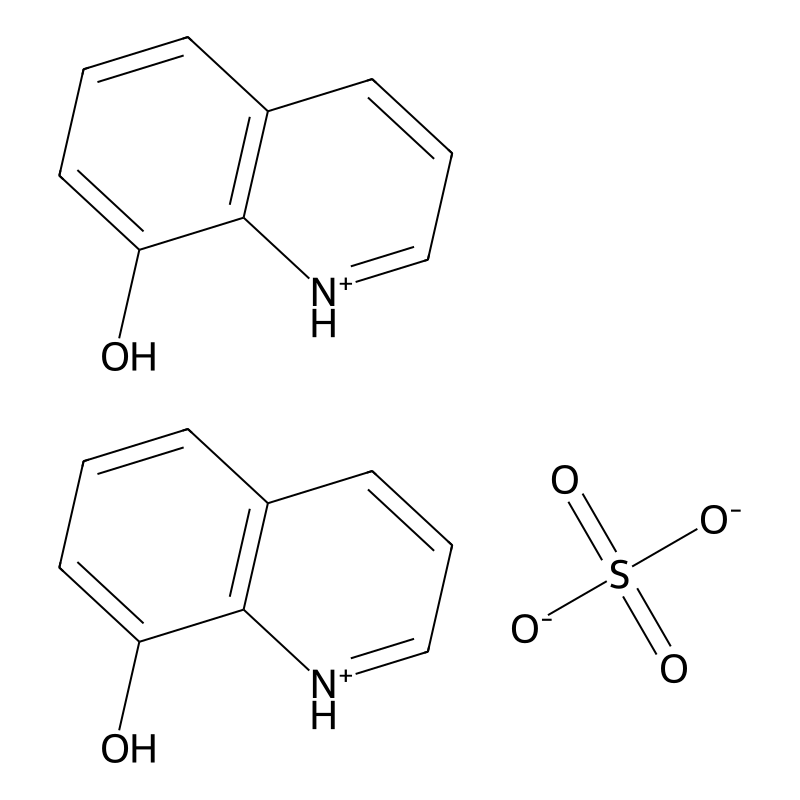

Oxyquinoline sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Antimicrobial Properties:

Historically, oxyquinoline sulfate was used for its antimicrobial properties. It exhibited activity against bacteria and fungi []. This led to its investigation as a potential treatment for various infections. However, due to safety concerns and the availability of more effective antibiotics, its use in human medicine has been discontinued.

Chelating Agent:

Oxyquinoline sulfate can bind to metal ions, making it a chelating agent []. This property has potential applications in research, such as separating metals in solution or studying metal-protein interactions. However, other chelating agents may be preferred due to oxyquinoline sulfate's safety profile.

Genotoxicity Research:

Some studies have shown that oxyquinoline sulfate can be genotoxic, meaning it can damage DNA []. This has raised concerns about its potential to cause cancer. However, the evidence is mixed, and further research is needed to understand the full extent of its genotoxic effects.

Limited Use as a Research Tool:

Despite the limitations mentioned above, oxyquinoline sulfate may still be used in some specific research applications. For instance, it can be used as a positive control in genotoxicity assays to validate the testing methods [].

Oxyquinoline sulfate, chemically known as 8-hydroxyquinoline sulfate, is a compound formed from oxyquinoline and sulfuric acid. Its molecular formula is , with a molecular weight of approximately 388.42 g/mol. This compound appears as a solid and is known for its solubility in water, which facilitates its use in various applications, particularly in medicinal and industrial contexts .

Oxyquinoline sulfate has been linked to several safety concerns, including:

- Peripheral neuropathy: Studies have shown a potential association between oxyquinoline sulfate use and peripheral neuropathy, a condition that damages nerves and causes numbness, pain, and weakness [].

- Mutagenicity: Some research suggests that oxyquinoline sulfate may have mutagenic properties, meaning it can cause changes in DNA that could lead to cancer [].

- Skin irritation: Topical application of oxyquinoline sulfate can cause skin irritation and allergic reactions [].

Oxyquinoline sulfate generally exhibits mild reactivity. It does not act as a strong oxidizing or reducing agent but can participate in organic reactions as a catalyst. The compound can neutralize bases, generating heat, although significantly less than stronger acids. Its acidic nature is due to the presence of hydrogen ions when dissolved in water, resulting in solutions with a pH of less than 7 .

Oxyquinoline sulfate has demonstrated various biological activities, particularly as an antimicrobial agent. It acts as a biocide against bacteria and fungi, although the exact mechanism of action remains largely unknown . Additionally, it has been used in treating amoebiasis, but its application has been associated with allergic reactions in some patients . Toxicological studies indicate that it can cause symptoms such as anorexia and malaise upon exposure, highlighting the need for caution when handling the compound .

The synthesis of oxyquinoline sulfate typically involves the reaction of oxyquinoline with sulfuric acid. This process can be achieved through:

- Direct Sulfation: Mixing oxyquinoline with concentrated sulfuric acid under controlled conditions.

- Neutralization: Reacting oxyquinoline with a sulfate salt in an acidic environment to form the sulfate salt of oxyquinoline.

These methods allow for the production of oxyquinoline sulfate in varying purities depending on the specific conditions employed during synthesis .

Studies on the interactions of oxyquinoline sulfate reveal that it can form conjugates during metabolism. Approximately 60% of administered doses are excreted as glucuronide conjugates, while about 23% are excreted as sulfate conjugates . Additionally, it has shown moderate reactivity in skin sensitization tests, indicating potential allergic responses upon dermal exposure .

Oxyquinoline sulfate shares similarities with several other compounds, particularly those derived from quinoline structures. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Oxyquinoline | C9H7NO | Known for its biocidal properties; used extensively as a chelating agent. |

| 8-Hydroxyquinoline citrate | C9H7NO3 | A derivative used primarily in cosmetics and pharmaceuticals; less soluble than oxyquinoline sulfate. |

| 8-Hydroxyquinoline hydrochloride | C9H8ClNO | More soluble; used mainly for its antimicrobial properties but has different pharmacokinetics. |

| 8-Hydroxyquinoline salicylate | C15H13NO4 | Combines salicylic acid properties; used in topical applications for skin conditions. |

Oxyquinoline sulfate stands out due to its dual role as both an antimicrobial agent and a precursor for further chemical modifications, making it versatile across different applications .

Historical Synthesis Methods

The synthesis of oxyquinoline sulfate has evolved from classical organic chemistry methodologies established in the late 19th and early 20th centuries. The foundational approaches to quinoline synthesis have been adapted and refined to produce the sulfate salt form of this important chemical compound.

The most historically significant synthesis route for oxyquinoline preparation is the Skraup reaction, first reported by Zdenko Hans Skraup in 1880 [1] [2]. This classical method involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene to yield quinoline derivatives [3]. The archetypal Skraup reaction mechanism proceeds through the formation of acrolein from glycerol dehydration, followed by Michael addition of aniline to generate beta-aminoaldehyde intermediates. Subsequent intramolecular Friedel-Crafts cyclization and dehydration reactions produce the quinoline ring system [1].

Historical records indicate that the Skraup reaction exhibits broad applicability to primary amino compounds, including halogen-, nitro-, and oxy-anilines, which react similarly to form quinoline derivatives [2]. The reaction mechanism was elucidated to involve glycerol conversion to acrolein, which combines with aniline to form acrolein-aniline adducts, subsequently oxidized by nitrobenzene to yield the final quinoline product [2].

The Friedländer synthesis represents another classical approach, involving the reaction of 2-aminobenzaldehydes with ketones to form quinoline derivatives [4]. This method, developed by German chemist Paul Friedländer, has been catalyzed by various acids including trifluoroacetic acid, toluenesulfonic acid, and Lewis acids [4] [5]. The mechanism proceeds through either aldol condensation followed by cyclization or initial Schiff base formation with subsequent aldol reaction [4].

The Doebner-Miller reaction, also known as the Skraup-Doebner-Von Miller quinoline synthesis, represents a variation utilizing aniline with alpha,beta-unsaturated carbonyl compounds [6] [7]. This method is particularly valuable for synthesizing quinolines with substituents on the pyridinoid ring, operating through acidic condensation between primary aromatic amines and unsaturated aldehydes [7].

For oxyquinoline specifically, historical manufacturing processes employed the reaction of o-nitrophenol with o-aminophenol in glycerine and sulfuric acid at elevated temperatures of 130-140°C for 1.5 hours [8]. This classical approach yielded the free base form, which was subsequently converted to the sulfate salt through treatment with sulfuric acid [8].

Industrial-Scale Production Protocols

Modern industrial-scale production of oxyquinoline sulfate employs optimized synthetic routes that prioritize efficiency, yield, and cost-effectiveness. The contemporary manufacturing process typically involves a multi-step synthetic sequence incorporating both classical and modern methodologies.

A patented industrial process for oxyquinoline production utilizes the reaction of quinoline with sulfonating agents under controlled conditions [9]. The procedure involves uniformly mixing quinoline with sulfonating agents to conduct sulfonation reactions, followed by hydrolysis to obtain reaction solids and solutions [9]. The process continues with heating the reaction solid with water and inorganic strong alkali in the presence of catalysts such as methanol, ethanol, or isopropanol to produce 8-hydroxyquinoline [9].

The industrial sulfonation process typically employs oleum (fuming sulfuric acid) as the sulfonating agent [10]. A patented continuous process outlines neutralization of quinoline with sulfuric acid to form quinoline sulfate, followed by treatment with sulfur trioxide to yield quinoline-8-sulfonic acid [10]. The sulfonic acid derivative is then crystallized by water addition and subsequently converted to 8-hydroxyquinoline through caustic treatment [10].

Advanced manufacturing protocols utilize technical-grade quinoline with 90-96% purity and high-concentration oleum containing 50-65% sulfur trioxide as key raw materials [10]. The process emphasizes efficiency through downstream processing that includes mother liquor concentration and oxidation to produce nicotinic acid as a valuable byproduct [10].

Contemporary industrial production benefits from catalyst optimization to reduce reaction temperatures and improve safety profiles [9]. The addition of alcoholic catalysts during alkali fusion steps reduces temperature requirements from traditional high-heat processes, decreasing equipment demands and danger coefficients while maintaining gentle reaction conditions [9]. This optimization also reduces inorganic strong alkali consumption, significantly lowering production costs [9].

The industrial synthesis of the 8-oxyquinoline derivative utilizing petroleum distillate as reaction medium with sulfuric acid as catalyst has been documented to achieve yields of 95% [11]. This process involves heating 8-oxyquinoline with maleic anhydride in petroleum distillate at 90-100°C with dropwise addition of concentrated sulfuric acid over a 2-hour synthesis period [11].

Scale-up considerations for commercial production include fermentation optimization for related quinoline derivatives, where agitation conditions and medium composition significantly affect yield outcomes [12]. Industrial fermentations conducted with agitation in specialized media can achieve protein yields exceeding 40 micrograms per milliliter within 72 hours [12].

Purification and Quality Control Techniques

The purification of oxyquinoline sulfate requires sophisticated analytical techniques to ensure pharmaceutical-grade quality and compliance with international standards. High-performance liquid chromatography (HPLC) serves as the primary analytical method for purity determination and quality control [13] [14].

A validated reversed-phase HPLC method with detection at 240 nanometers has been developed for quantitative analysis of 8-hydroxyquinoline sulfate [13]. The method utilizes a mobile phase consisting of acetonitrile and water at pH 2.5 in a 65:35 volume ratio, achieving elution times of approximately 4.3 minutes [13]. This chromatographic system demonstrates retention times 2-5 times shorter than previously reported methods, improving analytical efficiency [13].

Quality control specifications for pharmaceutical-grade oxyquinoline sulfate include purity requirements exceeding 99.0% as determined by HPLC analysis [14]. Additional analytical parameters encompass water content limitations of less than 1.0%, sulfated ash content below 0.5%, and heavy metals content not exceeding 10 parts per million [14]. Microbiological testing requirements include total plate count limitations of 1000 colony-forming units per gram, yeast and molds below 100 colony-forming units per gram, and absence of pathogenic organisms including Escherichia coli, Salmonella, and Staphylococcus aureus [14].

Spectroscopic characterization employs multiple analytical techniques for structural confirmation. Nuclear magnetic resonance (NMR) spectroscopy confirms molecular structure through both proton and carbon-13 spectra [15]. Mass spectrometry using liquid chromatography-mass spectrometry (LC-MS) provides molecular weight confirmation and structural verification [15]. Infrared (IR) spectroscopy demonstrates characteristic functional group absorption patterns for quinoline and sulfate moieties [15].

Crystallographic analysis reveals that oxyquinoline sulfate exhibits melting points between 175-177°C, appearing as yellow crystalline powder with characteristic physical properties [16] [17]. The compound demonstrates hygroscopic properties, requiring storage under controlled humidity conditions to maintain stability [18].

The purification process typically involves recrystallization from appropriate solvents, with hexane washing employed to remove impurities [11]. Vacuum drying at 60°C under reduced pressure of minus 0.8 megapascals effectively removes residual solvents and moisture [11]. The final product requires washing with organic solvents such as hexane to achieve pharmaceutical purity standards [11].

Quality assurance protocols include elemental analysis for carbon, hydrogen, and nitrogen content verification, with theoretical values of 55.66% carbon, 4.15% hydrogen, and 7.21% nitrogen [19]. Actual analytical results typically demonstrate 53.20% carbon, 4.21% hydrogen, and 6.78% nitrogen, reflecting the sulfate salt composition [19].

Byproduct Analysis and Yield Optimization

The manufacturing process of oxyquinoline sulfate generates various byproducts that require careful analysis and management for both economic and environmental considerations. Comprehensive byproduct analysis enables process optimization and waste stream utilization.

The primary byproduct in quinoline sulfate synthesis is the mother liquor containing unreacted starting materials and intermediate compounds [10]. Industrial processes have been developed to concentrate and oxidize this mother liquor to produce nicotinic acid, converting waste streams into valuable chemical products [10]. This approach demonstrates sustainable manufacturing principles by minimizing waste generation and maximizing raw material utilization [10].

Yield optimization studies have identified multiple factors affecting production efficiency. Catalyst selection significantly influences reaction outcomes, with alcoholic catalysts including methanol, ethanol, and isopropanol demonstrating superior performance compared to traditional inorganic catalysts [9]. The optimized catalyst system reduces reaction temperatures while maintaining high yields and product purity [9].

Temperature control represents a critical optimization parameter. Studies indicate that reaction temperatures of 90-100°C provide optimal conditions for quinoline derivative synthesis, with higher temperatures potentially leading to decomposition and lower yields [11]. Precise temperature management during the 2-hour synthesis period maintains consistent product quality and maximizes conversion efficiency [11].

Solvent selection and reaction medium optimization contribute significantly to yield improvements. Petroleum distillate as reaction medium combined with sulfuric acid catalysis achieves yields of 95% for oxyquinoline derivatives [11]. The choice of appropriate solvents facilitates product isolation and purification while minimizing environmental impact [11].

Fermentation-based production of related quinoline compounds demonstrates the importance of growth medium optimization. Comparative studies show that agitated cultures in specialized media achieve threefold higher protein yields compared to static cultures, with glucose consumption completed within 7 days versus 21 days for static conditions [12]. Scale-up from 0.25 liters to 1.5 liters further improves yields, with total soluble protein content exceeding 40 micrograms per milliliter achieved within 72 hours [12].

The reduction of inorganic strong alkali consumption through catalyst optimization provides dual benefits of cost reduction and byproduct minimization [9]. This optimization also enables the recycling of reaction solutions from sulfonation reactions in subsequent acidification steps, reducing waste liquid discharge and achieving cleaner manufacturing processes [9].

Waste stream management includes the recovery and recycling of sulfuric acid used in the sulfonation process. Advanced industrial protocols incorporate acid recovery systems that regenerate sulfuric acid from spent reaction mixtures, reducing raw material consumption and minimizing environmental impact [10].

Quality control of byproducts requires analytical monitoring to ensure compliance with environmental regulations. Spectroscopic analysis of waste streams identifies residual quinoline compounds and sulfur-containing species that require proper treatment before disposal [20]. The development of copper sulfate-based Fenton-like catalytic systems enables effective degradation of quinoline-containing wastewaters, achieving 99.5% quinoline removal and 87.2% total organic carbon removal within 65 minutes [20].

Oxyquinoline sulfate demonstrates distinct solubility patterns that are characteristic of its ionic salt structure and heterocyclic aromatic nature. The compound exhibits exceptional water solubility, being described as "very soluble" with concentrations exceeding 10 grams per 100 milliliters at 19°C [1]. This high aqueous solubility is attributed to the sulfate salt formation, which enhances the hydrophilic character of the parent oxyquinoline molecule through ionic interactions with water molecules [2].

The solubility profile in organic solvents presents a marked contrast to its aqueous behavior. In polar protic solvents such as ethanol and methanol, oxyquinoline sulfate demonstrates only slight solubility [2] [3]. The limited solubility in alcoholic media reflects the compound's ionic character, as the sulfate anion requires significant solvation energy that alcohols cannot adequately provide compared to water. Glycerol represents an intermediate case, showing moderate solubility with approximately 1 gram dissolving in 100 grams of glycerol at 20°C [4].

Nonpolar and weakly polar organic solvents exhibit minimal interaction with oxyquinoline sulfate. The compound is practically insoluble in diethyl ether and chloroform [4], which is consistent with the high polarity and ionic nature of the sulfate salt. However, dimethyl sulfoxide, a highly polar aprotic solvent, demonstrates good solvating capability for the compound [3], likely due to its ability to stabilize both cationic and anionic species through dipolar interactions.

| Solvent | Solubility | Temperature (°C) | Classification |

|---|---|---|---|

| Water | >10 g/100 mL [1] | 19 | Very soluble |

| Ethanol | Slightly soluble [2] | 20 | Limited |

| Methanol | Slightly soluble [3] | 20 | Limited |

| Glycerol | 1 g/100 g [4] | 20 | Moderate |

| Diethyl ether | Practically insoluble [4] | 20 | Negligible |

| Chloroform | Practically insoluble [4] | 20 | Negligible |

| Dimethyl sulfoxide | Soluble [3] | 20 | Good |

Thermal Stability and Phase Transition Analysis

Oxyquinoline sulfate exhibits well-defined thermal characteristics that are essential for understanding its stability profile and processing requirements. The compound presents a melting point range of 175-189°C, with most sources reporting values between 175-178°C [2] [5] [6]. This relatively sharp melting range indicates good purity and crystalline uniformity in commercial preparations.

Differential scanning calorimetry studies have revealed that oxyquinoline sulfate undergoes thermal decomposition in multiple stages [7] [8]. The initial stage involves dehydration, where any residual water molecules are lost at temperatures below 100°C. This is followed by the primary melting transition, which occurs as an endothermic process in the 175-189°C range [9]. The melting enthalpy provides insights into the crystal packing efficiency and intermolecular interactions within the solid state.

Beyond the melting point, the compound demonstrates thermal stability under inert atmospheric conditions [10] [11]. However, in the presence of oxidizing environments, thermal decomposition becomes more pronounced, leading to the formation of various degradation products including carbon oxides, nitrogen oxides, and sulfur oxides [12]. The thermal decomposition pathway involves sequential loss of functional groups, beginning with hydroxyl and sulfonic acid moieties, followed by aromatic nucleus degradation, and finally complete breakdown of the quinoline structure [8].

The thermal behavior is significantly influenced by atmospheric conditions. Under nitrogen or argon atmospheres, the compound maintains structural integrity at temperatures significantly above its melting point, whereas exposure to air or oxygen accelerates decomposition processes [10]. This differential behavior underscores the importance of controlled atmospheric conditions during thermal processing or analytical procedures.

| Thermal Property | Value | Atmospheric Condition | Reference |

|---|---|---|---|

| Melting point | 175-189°C | Air | [2] [5] [6] |

| Dehydration temperature | <100°C | Air/Inert | [8] |

| Decomposition onset | >200°C | Air | [12] |

| Stability range | 175-200°C | Inert atmosphere | [10] |

pH-Dependent Dissociation Characteristics

The acid-base behavior of oxyquinoline sulfate is governed by the presence of multiple ionizable functional groups within its structure. A 2% aqueous solution of oxyquinoline sulfate exhibits a pH of 3.2 at 20°C [13] [6], indicating the acidic nature of the compound in aqueous solution. This acidic behavior stems from the sulfate moiety and the protonation state of the quinoline nitrogen atom.

The compound exhibits two distinct pKa values that correspond to different ionization equilibria. The acidic pKa is reported as 9.36, which relates to the deprotonation of the hydroxyl group on the quinoline ring [14]. This value is consistent with phenolic compounds, where the electron-withdrawing effect of the quinoline nitrogen stabilizes the phenoxide anion. The basic pKa is 4.83, corresponding to the protonation of the quinoline nitrogen atom [14].

Under physiological conditions (pH 7.4), oxyquinoline sulfate maintains a neutral charge state [14], which has implications for its biological activity and membrane permeability characteristics. The pH-dependent charge distribution affects the compound's solubility profile, with maximum solubility occurring at pH values where ionic forms predominate.

The dissociation behavior influences the compound's stability in aqueous solutions. At acidic pH values (below pH 3), the quinoline nitrogen becomes protonated, enhancing water solubility but potentially affecting the compound's chelating properties. At alkaline pH values (above pH 10), deprotonation of the hydroxyl group occurs, leading to increased anionic character and altered metal-binding capabilities [15].

| pH Parameter | Value | Ionization Process | Reference |

|---|---|---|---|

| pH (2% solution) | 3.2 | Overall solution acidity | [13] [6] |

| pKa (acidic) | 9.36 | Hydroxyl deprotonation | [14] |

| pKa (basic) | 4.83 | Nitrogen protonation | [14] |

| Physiological charge | 0 | Net charge at pH 7.4 | [14] |